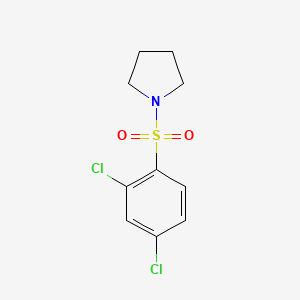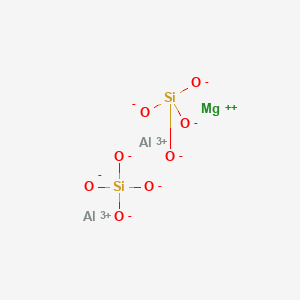
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is an organic compound with the molecular formula C5H6F3NO2. This compound is characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a carbonyl group attached to the amide nitrogen. It is a derivative of propanamide and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Condensation Reaction: : One of the common methods to synthesize propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- involves the condensation of trifluoroacetic acid with N,N-dimethylformamide (DMF) in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
-
Dehydration of Ammonium Salts: : Another method involves the dehydration of ammonium salts of trifluoroacetic acid with dimethylamine. This reaction is carried out under anhydrous conditions and requires a dehydrating agent like phosphorus pentoxide (P2O5).
Industrial Production Methods
Industrial production of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified using advanced techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : This compound can be reduced to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The trifluoromethyl group in propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, organometallic compounds
Major Products Formed
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
-
Biology: : This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group can enhance the binding affinity and specificity of ligands to biological targets.
-
Medicine: : Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.
-
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: The parent compound of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-, lacking the trifluoromethyl and dimethylamino groups.
N,N-Dimethylpropanamide: Similar structure but without the trifluoromethyl group.
Trifluoroacetamide: Contains the trifluoromethyl group but lacks the dimethylamino group.
Uniqueness
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is unique due to the presence of both the trifluoromethyl and dimethylamino groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making it more versatile in various applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
13081-19-1 |
|---|---|
Molekularformel |
C5H6F3NO2 |
Molekulargewicht |
169.10 g/mol |
IUPAC-Name |
3,3,3-trifluoro-N,N-dimethyl-2-oxopropanamide |
InChI |
InChI=1S/C5H6F3NO2/c1-9(2)4(11)3(10)5(6,7)8/h1-2H3 |
InChI-Schlüssel |
ZFZKETXKTSGYIM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C(=O)C(F)(F)F |
Kanonische SMILES |
CN(C)C(=O)C(=O)C(F)(F)F |
Synonyme |
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


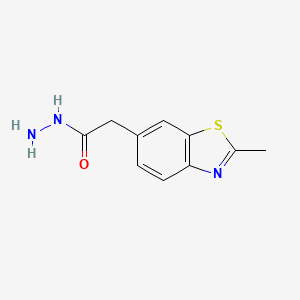
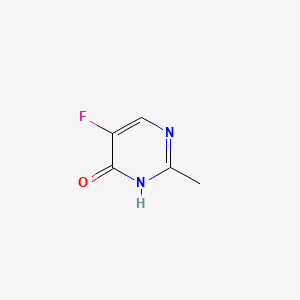

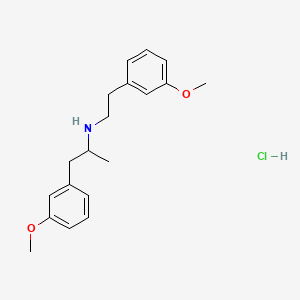
![6-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576453.png)

![8-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576455.png)
![[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate](/img/structure/B576458.png)
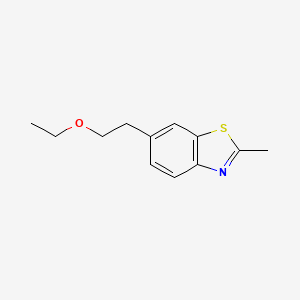
![[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B576460.png)
